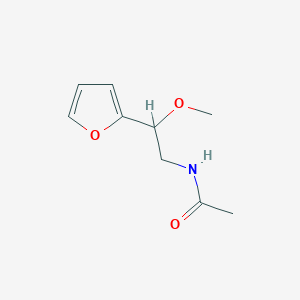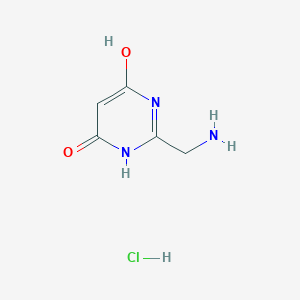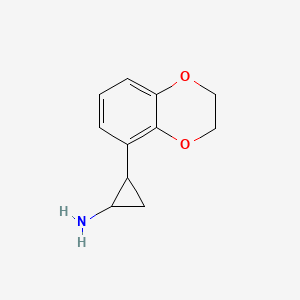
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine, also known as BDPC, is a cyclopropane derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BDPC is a white crystalline powder that is soluble in water and is known for its unique chemical structure.
Applications De Recherche Scientifique
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has shown promising results as a potential treatment for various neurological disorders, including depression, anxiety, and addiction. In neuroscience, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has been used to study the effects of dopamine and serotonin on behavior and cognition. In drug discovery, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has been used as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine acts as a selective agonist of the dopamine D3 receptor, with moderate affinity for the serotonin 5-HT2A receptor. 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has been shown to increase dopamine and serotonin release in the brain, leading to increased activity in the mesolimbic and mesocortical pathways. This increased activity is thought to be responsible for the antidepressant and anxiolytic effects of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine.
Biochemical and Physiological Effects
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has been shown to have a variety of biochemical and physiological effects, including increased dopamine and serotonin release in the brain, increased activity in the mesolimbic and mesocortical pathways, and decreased activity in the hypothalamic-pituitary-adrenal axis. 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has also been shown to increase neurogenesis and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has several advantages for use in lab experiments, including its high potency and selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine also has some limitations, including its short half-life and the need for careful attention to the purity of the reagents used in its synthesis.
Orientations Futures
There are many potential future directions for research on 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine, including its use as a potential treatment for various neurological disorders, its role in neurogenesis and cognitive function, and its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Further research is needed to fully understand the potential applications of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine and to develop new compounds based on its unique chemical structure.
Méthodes De Synthèse
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine can be synthesized using a variety of methods, including the reduction of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile using lithium aluminum hydride, or the reaction of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile with cyclopropylamine in the presence of a reducing agent. The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine requires careful attention to the reaction conditions and purity of the reagents used to ensure high yields and purity of the final product.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-9-6-8(9)7-2-1-3-10-11(7)14-5-4-13-10/h1-3,8-9H,4-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSARUSZRNQLYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C3CC3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,4-Difluoroanilino)methyl]benzenol](/img/structure/B2644465.png)
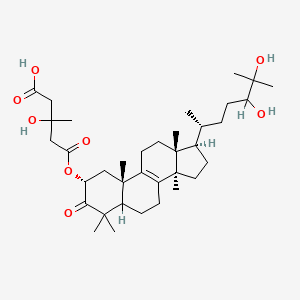
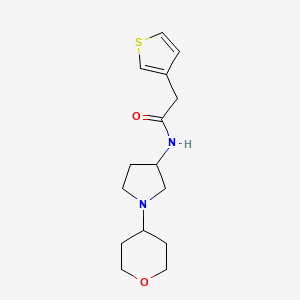
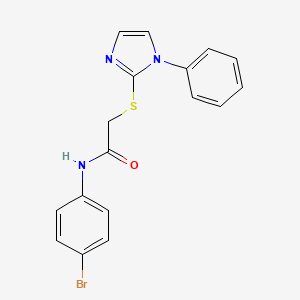
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-6,7-dihydroindazol-4-one](/img/structure/B2644472.png)

![(E)-2-(2-bromophenoxy)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)acetohydrazide](/img/structure/B2644474.png)

